molecular formula C7H8F3N3O2 B8107203 3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate

3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate

Cat. No.: B8107203
M. Wt: 223.15 g/mol
InChI Key: RBRPVMNFQOKSCB-UHFFFAOYSA-N
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Description

3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. The compound consists of a pyrazine ring substituted with a methyl group at the 3-position and an amine group at the 2-position, combined with a trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 3-methylpyrazin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its activity in biological systems, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpyrazin-2-ylmethanamine trifluoroacetate
  • Trifluoromethylpyridines

Uniqueness

Compared to similar compounds, 3-Methylpyrazin-2-amine 2,2,2-trifluoroacetate stands out due to its specific substitution pattern on the pyrazine ring and the presence of the trifluoroacetate group. These features confer unique chemical and physical properties, making it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

3-methylpyrazin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2HF3O2/c1-4-5(6)8-3-2-7-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,6,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPVMNFQOKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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